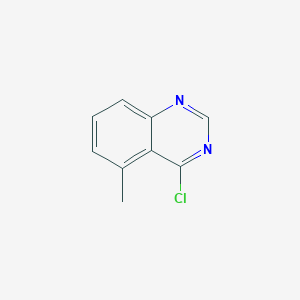
4-Chloro-5-methylquinazoline
Descripción general
Descripción
4-Chloro-5-methylquinazoline (CMQ) is an organic compound with the molecular formula C9H7ClN2 . It belongs to the family of quinazolines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrimidine ring.
Synthesis Analysis
The synthesis of quinazoline scaffolds has seen significant advancements through transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis
The molecular weight of 4-Chloro-5-methylquinazoline is 178.62 . The InChI code is1S/C9H7ClN2/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3 . Physical And Chemical Properties Analysis
4-Chloro-5-methylquinazoline is a powder with a melting point of 104-106°C .Aplicaciones Científicas De Investigación
Anticancer and Apoptosis Induction
4-Chloro-5-methylquinazoline derivatives have been explored for their potential in cancer treatment. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, is identified as a potent apoptosis inducer, showing efficacy in breast and other cancer models due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009). Another derivative, 4-(N-Cycloamino)phenylquinazoline, shows promise as a tubulin-polymerization inhibitor, targeting the colchicine site and exhibiting in vitro cytotoxic activity (Wang et al., 2014).
Role in Pheromone Production
4-Methylquinazoline, a related compound, is identified as a minor component of the male sex pheromone in Nasonia vitripennis, a parasitoid. It synergizes the response of virgin females to major pheromone components and is responsible for the characteristic odor of the males (Ruther et al., 2007).
Antitubulin Activity
Isocombretaquinazolines, synthesized by coupling N‐toluenesulfonylhydrazones with 4‐chloroquinazolines, have shown potent cytotoxicity against various human cancer cell lines. They effectively inhibit tubulin polymerization and can arrest cancer cells in the G2/M cell‐cycle phase (Soussi et al., 2015).
Corrosion Inhibition
Quinolinyl triazole derivatives, synthesized from 4-chloroquinazolines, have been identified as inhibitors for mild steel corrosion in hydrochloric acid, demonstrating their importance in industrial applications (Bhat & Shetty, 2021).
Synthesis of Imidazolidinones
2-Chloromethyl-3-methylquinazolin-4(3H)-one, a derivative, has been used to synthesize 2-quinazolinonyl imidazolidinones, highlighting its versatility in chemical synthesis (Reddy et al., 2003).
Ant
imycobacterial and Photosynthesis-Inhibiting ActivityCompounds like 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, derived from 4-Chloro-5-methylquinazoline, have shown antimycobacterial activity, particularly effective against Mycobacterium avium and M. kansasii. These compounds also exhibit photosynthesis-inhibiting activity, making them significant in the study of herbicides and bactericides (Kubicová et al., 2003).
Azo Compounds and Triazole Derivatives Synthesis
4-Chloroquinazolines have been utilized in the synthesis of azo compounds and 1,2,3-triazoles, indicating their potential in the development of compounds with antibacterial properties (Khan, 2018).
Aroylation Reactions
4-Chloroquinazolines have been used in aroylation reactions with aromatic aldehydes, catalyzed by azolium salts. This process involves the replacement of the chlorine atom with the aroyl group, demonstrating its utility in organic synthesis (Miyashita et al., 1992).
Serotonin Receptor Antagonism
2-Amino-6-chloro-3,4-dihydroquinazoline, related to 4-Chloro-5-methylquinazoline, has been identified as a 5-HT3 serotonin receptor antagonist, displaying antidepressant-like action. This highlights its potential in the development of new antidepressants (Dukat et al., 2013).
DNA Binding
PropertiesN-alkylanilinoquinazoline derivatives, which can be synthesized from 4-chloroquinazolines, have been studied for their potential to interact with DNA. Some of these compounds, like 5g and 22f, have shown significant DNA interaction, indicating their relevance in the study of DNA-binding agents and potential therapeutic applications (Garofalo et al., 2010).
Corrosion Inhibition Studies
8-Hydroxyquinoline derivatives based on 4-chloroquinazolines have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These studies demonstrate the application of these derivatives in protecting metal surfaces in corrosive environments (Rbaa et al., 2019).
Water-Soluble Antitumor Agents
Derivatives of 4-chloroquinazolines have been developed as water-soluble analogues of antitumor agents, showing enhanced solubility and cytotoxicity compared to their parent compounds. This improvement in solubility and potency is crucial for in vivo evaluation and therapeutic applications (Bavetsias et al., 2002).
Safety And Hazards
Direcciones Futuras
Quinazolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds . This suggests that future research may continue to explore the synthesis and applications of quinazoline derivatives, including 4-Chloro-5-methylquinazoline.
Propiedades
IUPAC Name |
4-chloro-5-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUGOPBOTIQGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542199 | |
| Record name | 4-Chloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylquinazoline | |
CAS RN |
90272-82-5 | |
| Record name | 4-Chloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



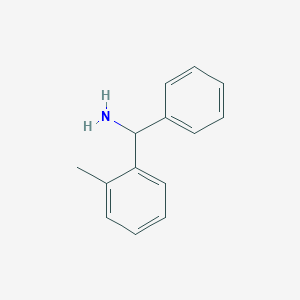
![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
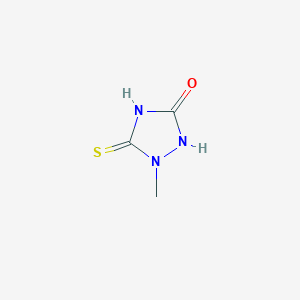
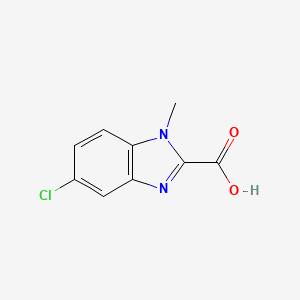
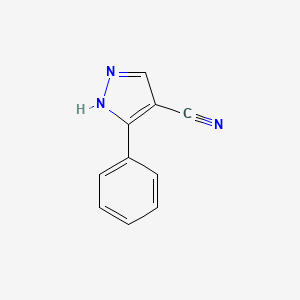
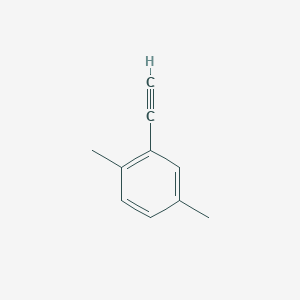
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)
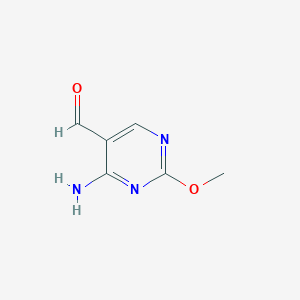
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
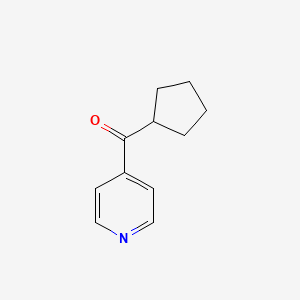
![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)